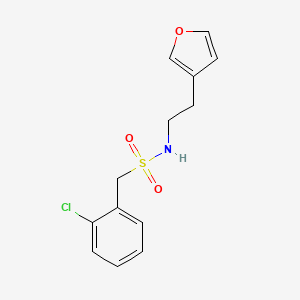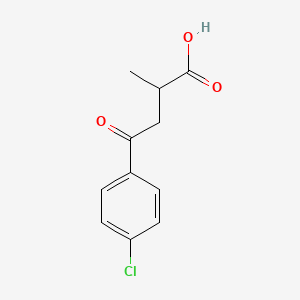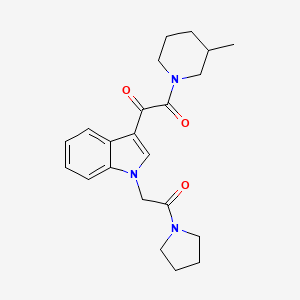![molecular formula C14H15N3O2S B2823227 1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea CAS No. 82755-19-9](/img/structure/B2823227.png)
1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea
カタログ番号 B2823227
CAS番号:
82755-19-9
分子量: 289.35
InChIキー: GFCZUEJEWFHJJD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thioureas are a class of organic compounds structurally similar to ureas, except that the oxygen atom is replaced by a sulfur atom . They are involved in a wide range of chemical reactions, and are commonly used in applications ranging from organic synthesis to photography .
Synthesis Analysis
Thioureas can be synthesized by the reaction of amines with carbon disulfide in aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .Molecular Structure Analysis
The molecular structure of thioureas is characterized by the presence of a thiocarbonyl group (C=S), and they can exist in tautomeric forms . The exact structure would depend on the specific substituents attached to the thiourea core.Chemical Reactions Analysis
Thioureas are involved in various chemical reactions. They can act as nucleophiles, and the sulfur atom can form bonds with electrophiles . They can also participate in condensation reactions with carbonyl compounds .Physical And Chemical Properties Analysis
Thioureas are typically solid at room temperature, and they exhibit strong hydrogen bonding, which can affect their physical and chemical properties . The exact properties would depend on the specific substituents attached to the thiourea core.科学的研究の応用
Structural and Vibrational Characterization
- A study on thiourea derivatives, including a similar compound, focused on their synthesis and characterization through vibrational spectroscopy (IR and Raman), multinuclear NMR, and elemental analysis. The study revealed insights into the conformational features and electronic structures of these compounds, highlighting their potential in various applications due to their molecular stability and non-linear optical behavior (Lestard et al., 2015).
Molecular Structure and Reactivity
- Research on furoyl thioureas indicated their conformational flexibility influenced by the degree of substitution at the nitrogen atom. The study provided insights into the structural features and intermolecular interactions of these compounds, which are crucial for understanding their reactivity and potential applications (Cairo et al., 2017).
Applications in Sensors and Heavy Metal Detection
- A density functional study on thiourea derivatives, including 1-furoyl-3-phenylthiourea, demonstrated their potential as sensors for heavy metal polluting cations. The study emphasized the importance of the electronic structure and molecular orbitals in determining the selectivity and reactivity of these compounds towards various cations (Pérez-Marín et al., 2000).
Chiral Solvating Agents
- Thiourea derivatives have been explored as chiral solvating agents (CSAs) for the enantiodiscrimination of amino acid derivatives using NMR spectroscopy. Their ability to differentiate between enantiomeric substrates highlights their potential in analytical and pharmaceutical applications (Recchimurzo et al., 2020).
Coordination Chemistry and Biological Aspects
- The coordination chemistry and biological applications of 1-(acyl/aroyl)-3-(substituted) thioureas have been reviewed, showcasing their broad spectrum of promising pharmacological properties, their role as ligands for complexation with transition metals, and their applications in various fields including ion sensors and molecular electronics (Saeed et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[[4-(dimethylamino)phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-17(2)11-7-5-10(6-8-11)15-14(20)16-13(18)12-4-3-9-19-12/h3-9H,1-2H3,(H2,15,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCZUEJEWFHJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-(benzylthio)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2823144.png)

![(5R,7S)-N-(1-Cyanocyclopropyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2823147.png)

![4-Propyl-1-oxaspiro[2.5]octane](/img/structure/B2823150.png)

![3-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2823152.png)
![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2823154.png)
![{[(2S,4S)-4-fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2823156.png)

![2-(2-(azepan-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2823160.png)


